molecular formula C14H17NO3 B030199 1-Benzyl-3-methoxycarbonyl-4-piperidone CAS No. 57611-47-9

1-Benzyl-3-methoxycarbonyl-4-piperidone

Cat. No.: B030199
CAS No.: 57611-47-9
M. Wt: 247.29 g/mol
InChI Key: PHTILULPLFUXPS-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate is an organic compound with the molecular formula C14H17NO3. This compound is a white to pale cream crystalline powder that is used primarily in chemical synthesis .

Biological Activity

1-Benzyl-3-methoxycarbonyl-4-piperidone is a compound belonging to the class of benzoylpiperidines, which have garnered attention for their diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring structure with a benzyl group and a methoxycarbonyl substituent. Its molecular formula is C14H17NO3, and it has a molecular weight of 247.29 g/mol. The compound exhibits stability under standard laboratory conditions but is sensitive to acidic environments, leading to potential degradation or hydrolysis.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially exhibiting analgesic or anti-inflammatory effects. Its structural similarity to naturally occurring neurotransmitters allows it to bind to specific receptors, modulating synaptic responses and influencing neurological pathways.
  • Multidrug Resistance (MDR) Reversal : Research indicates that derivatives of benzoylpiperidines can inhibit the P-glycoprotein pump, which is responsible for the efflux of chemotherapeutic agents from cancer cells. This mechanism enhances the intracellular concentration of drugs, thereby overcoming resistance in cancer therapy .

Pharmacological Activities

This compound has been studied for its potential applications in various therapeutic areas:

Study 1: Neuropharmacological Effects

A study investigating the effects of benzoylpiperidine derivatives on AMPA receptor kinetics demonstrated that these compounds could enhance synaptic transmission in model systems. This suggests that this compound may have similar properties, warranting further investigation into its neuroprotective effects.

Study 2: MDR Reversal

Research highlighted the ability of certain benzoylpiperidine derivatives to reverse multidrug resistance in cancer cells by inhibiting P-glycoprotein. In vitro studies showed increased efficacy of chemotherapeutic agents when combined with these derivatives, indicating a potential role for this compound in cancer treatment strategies .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityMechanism of Action
This compoundPotential analgesic and anti-inflammatory effectsModulation of neurotransmitter systems
Methyl 2,6-diphenyl-N-methyl-4-oxopiperidineMDR reversal in cancer therapyInhibition of P-glycoprotein
N-Benzyl 4,4-disubstituted piperidinesAntiviral activity against H1N1 virusBinding to hemagglutinin fusion peptides

Properties

IUPAC Name

methyl 1-benzyl-4-oxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-18-14(17)12-10-15(8-7-13(12)16)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTILULPLFUXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276037
Record name Methyl 1-benzyl-4-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57611-47-9
Record name Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057611479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 1-benzyl-4-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 1-BENZYL-4-OXO-3-PIPERIDINECARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3J5GO5I1T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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